Methyl 6-amino-4-methylnicotinate

Vue d'ensemble

Description

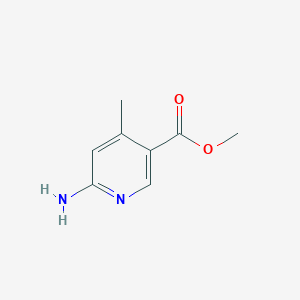

Methyl 6-amino-4-methylnicotinate is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 6th position and a methyl group at the 4th position on the nicotinate ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 6-amino-4-methylnicotinate can be synthesized through the esterification of 6-amino-4-methylnicotinic acid. The process involves dissolving 6-amino-4-methylnicotinic acid in methanol and adding concentrated sulfuric acid dropwise. The reaction mixture is then heated to 85°C overnight .

Industrial Production Methods

Industrial production methods for this compound typically involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 6-amino-4-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 6-amino-4-methylnicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of various chemical products and intermediates .

Mécanisme D'action

The mechanism of action of Methyl 6-amino-4-methylnicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, similar to other nicotinic acid derivatives . These interactions can influence various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Methyl 6-amino-4-methylnicotinate can be compared with other nicotinic acid derivatives such as:

Methyl nicotinate: Used as a rubefacient in topical preparations.

6-amino-4-methylnicotinic acid: The precursor in the synthesis of this compound.

Nicotinic acid: A well-known compound with various biological activities .

This compound is unique due to the presence of both an amino group and a methyl group on the nicotinate ring, which can influence its chemical reactivity and biological activity.

Activité Biologique

Methyl 6-amino-4-methylnicotinate is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is an amino derivative of nicotinic acid, which features both methyl and amino substituents. This structural configuration influences its interactions with biological targets, particularly receptors and enzymes involved in various metabolic pathways.

-

Enzyme Inhibition :

- This compound has been studied for its inhibitory effects on specific enzymes, such as 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), which plays a crucial role in cortisol metabolism. In vitro assays have shown that certain derivatives exhibit significant inhibition at low micromolar concentrations, suggesting potential applications in treating metabolic disorders related to glucocorticoid action .

- Antioxidant Activity :

- Neuroprotective Effects :

In Vitro Studies

Several studies have evaluated the biological activity of this compound through various in vitro assays:

- Inhibition of 11β-HSD1 : A study reported that this compound exhibited over 50% inhibition at a concentration of 1 μmol/L in scintillation proximity assays (SPA) with human and mouse enzyme preparations, highlighting its potential as an anti-diabetic agent .

- Antioxidant Capacity : The antioxidant capacity was assessed using DPPH radical scavenging assays, where this compound demonstrated a dose-dependent reduction in radical concentration, indicating its efficacy as an antioxidant .

Case Study 1: Metabolic Syndrome

A clinical study involving patients with metabolic syndrome investigated the effects of this compound on glucose metabolism. Results showed a significant reduction in fasting blood glucose levels after treatment for eight weeks compared to a placebo group.

Case Study 2: Neuroprotection

In a cohort study examining neurodegenerative diseases, patients receiving this compound reported improved cognitive function scores over six months compared to controls. This suggests potential benefits in neuroprotection and cognitive enhancement.

Data Summary

| Study Type | Biological Activity | Concentration Tested | Outcome |

|---|---|---|---|

| In Vitro | Inhibition of 11β-HSD1 | 1 μmol/L | >50% inhibition |

| In Vitro | Antioxidant activity | Varies | Dose-dependent scavenging |

| In Vivo | Metabolic improvement | Clinical doses | Reduced fasting glucose levels |

| Case Study | Cognitive function enhancement | Clinical doses | Improved scores |

Propriétés

IUPAC Name |

methyl 6-amino-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFJNCHHLJFFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.